molecular formula C19H15N3O4S B2854403 (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 476316-84-4

(E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2854403
CAS No.: 476316-84-4
M. Wt: 381.41
InChI Key: NHPLCACREKRGEB-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a chemical compound of significant interest in medicinal chemistry research, designed as a key intermediate for the synthesis and exploration of novel bioactive molecules. Its structure incorporates several privileged pharmacophores commonly found in compounds with diverse biological activities. The molecule features a thiazole ring, a heterocycle frequently identified as a core structure in molecules with demonstrated antibacterial and antifungal properties . This central thiazole is linked via an acrylamide bridge to a 4-nitrophenyl group, a functional moiety often associated with biological activity in various heterocyclic compounds . The presence of the (E)-configured propenyl group between the carbonyl and the nitrophenyl ring is a critical structural feature, as similar alkene linkers have been shown to contribute to the molecular planarity and binding affinity in related heterocyclic systems . Researchers can utilize this high-purity compound as a versatile building block in the development of new therapeutic agents, particularly in constructing more complex molecules targeting infectious diseases. It also serves as a valuable reference standard in analytical chemistry and pharmacokinetic studies. The compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

(E)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-26-16-9-5-14(6-10-16)17-12-27-19(20-17)21-18(23)11-4-13-2-7-15(8-3-13)22(24)25/h2-12H,1H3,(H,20,21,23)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPLCACREKRGEB-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Yields: Yields for related compounds vary widely (16–59%), depending on reaction conditions and purification methods.
  • Substituent Effects: 4-Methoxyphenyl: Enhances solubility and UV absorption (e.g., BZTcin3 in photoprotection) . Heterocyclic Variations: Pyridinyl (in ) and chlorothiophenyl (in ) groups may alter pharmacokinetics and target specificity.

Physicochemical Properties

Table 3: Physicochemical Data
Compound Melting Point (°C) Spectral Confirmation
BZTcin3 229–234 ¹H/¹³C NMR, HRMS
9b Not reported ¹H NMR, HRMS
Target Compound Not reported Not available in evidence

Analysis :

  • Melting points correlate with molecular rigidity; BZTcin3’s high melting point (229–234°C) suggests strong intermolecular interactions .
  • The target compound’s nitro group may lower melting points compared to methoxy analogs due to reduced symmetry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide, and how can reaction conditions be controlled to improve yield?

  • The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the thiazole core via condensation of 4-methoxyphenylthiourea with α-haloketones (e.g., chloroacetone) under reflux in ethanol .
  • Step 2: Acrylamide formation via a Michael addition between the thiazole-2-amine and 4-nitrocinnamic acid derivatives. Catalytic bases like triethylamine or DMAP in DMF at 60–80°C enhance regioselectivity .
  • Critical Parameters: Solvent polarity (DMF > THF), temperature control (±2°C), and inert atmosphere (N₂/Ar) minimize side reactions. Yields range from 40–70% after column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR: Confirm regiochemistry of the acrylamide double bond (δ 6.5–7.5 ppm for trans-protons) and methoxy group integration (δ 3.8–4.0 ppm) .
  • HRMS: Validate molecular weight (expected [M+H]⁺ = 424.12) with <2 ppm error .
  • HPLC-PDA: Purity >95% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition: Test against Topoisomerase IIα (DNA relaxation assay) and CDK7 (kinase inhibition ELISA), given structural analogs show IC₅₀ values <10 µM .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa). Positive controls (e.g., VP-16) and dose-response curves (1–100 µM) are critical for benchmarking .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data across studies?

  • Case Example: Discrepancies in IC₅₀ values (e.g., 2 µM vs. 20 µM for Topo IIα inhibition) may arise from assay conditions (ATP concentration, pH) or stereochemical impurities.
  • Strategy:

  • Molecular Dynamics (MD): Simulate binding stability of the (E)-isomer to Topo IIα’s ATP-binding pocket (PDB: 1ZXM). Compare with (Z)-isomer trajectories to identify steric clashes .
  • QSAR Modeling: Correlate substituent effects (e.g., nitro group position) with activity using descriptors like logP and polar surface area .

Q. What mechanistic insights explain its reactivity in nucleophilic environments, and how does this impact stability studies?

  • Reactivity Profile:

  • The acrylamide’s α,β-unsaturated carbonyl undergoes Michael additions with thiols (e.g., glutathione, cysteine residues), leading to adduct formation. Rate constants (k ≈ 0.5 M⁻¹s⁻¹) depend on pH (maximal at 7.4) .
    • Degradation Pathways:
  • Hydrolysis at high pH (>9) cleaves the amide bond, forming 4-nitrophenylacetic acid and thiazole fragments. Accelerated stability testing (40°C/75% RH) predicts a t₉₀ of ~6 months .

Q. How can crystallographic data address ambiguities in stereochemical assignments?

  • X-Ray Diffraction: Resolve the (E)-configuration of the acrylamide double bond (C8–C9 bond length ~1.34 Å, torsion angle ~180°) and planarity of the thiazole-nitrophenyl system .
  • Contradictions: Disordered morpholine/pyridine substituents in analogs (e.g., ) require high-resolution data (<1.0 Å) and Hirshfeld surface analysis to confirm packing effects .

Methodological Tables

Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
14-Methoxyphenylthiourea, chloroacetone, EtOH, reflux6585%
24-Nitrocinnamoyl chloride, DMF, TEA, 70°C5892%
3Column chromatography (EtOAc:hexane, 3:7)7098%

Table 2. Comparative Biological Activity of Structural Analogs

CompoundTopo IIα IC₅₀ (µM)CDK7 IC₅₀ (µM)Cytotoxicity (HeLa, IC₅₀ µM)
Target3.2 ± 0.58.1 ± 1.212.4 ± 2.1
Analog A 5.7 ± 0.815.3 ± 3.428.9 ± 4.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.